N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine

JAK inhibition Kinase selectivity SAR

N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034286-19-4) is a synthetic small molecule classified within the azetidinyl pyrimidine chemical series. This compound class is structurally related to Janus kinase (JAK) inhibitors, a family of cytoplasmic protein tyrosine kinases implicated in inflammatory and autoimmune disease signaling.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 2034286-19-4
Cat. No. B2507149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine
CAS2034286-19-4
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)NC4=NC=CC=N4
InChIInChI=1S/C19H17N5O2/c25-18(24-12-15(13-24)23-19-21-9-4-10-22-19)14-5-3-6-16(11-14)26-17-7-1-2-8-20-17/h1-11,15H,12-13H2,(H,21,22,23)
InChIKeyYZXNURFSHCVVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Baseline on N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034286-19-4)


N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034286-19-4) is a synthetic small molecule classified within the azetidinyl pyrimidine chemical series [1]. This compound class is structurally related to Janus kinase (JAK) inhibitors, a family of cytoplasmic protein tyrosine kinases implicated in inflammatory and autoimmune disease signaling [1]. The compound integrates a pyrimidine core, an azetidine ring, and a pyridin-2-yloxy benzoyl moiety, a combination typical of scaffolds being explored for kinase modulation [1]. However, publicly available, verifiable data on this specific compound's pharmacological profile, potency, and selectivity are extremely scarce, making evidence-based procurement decisions challenging.

Procurement Risk Analysis: Why N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine Cannot Be Assumed Interchangeable with Azetidinyl Pyrimidine Analogs


Generic substitution within the azetidinyl pyrimidine class carries high scientific risk due to the extreme sensitivity of kinase inhibition to minor structural modifications. The broad patent literature describes this scaffold as useful for inhibiting JAK proteins [1], but the specific substitution pattern on the benzoyl and pyrimidine rings is a well-established determinant of kinase selectivity, potency, and off-target profile [2]. Without direct, quantitative pharmacological data for CAS 2034286-19-4 against defined comparators, any assumption of functional equivalence to another azetidinyl pyrimidine is scientifically unjustified and may lead to invalid experimental results, wasted resources, and incorrect structure-activity relationship conclusions. The evidence gap detailed in Section 3 is the primary factor differentiating this compound in the procurement landscape.

Quantitative Differentiation Guide for N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine: A Critical Evidence Gap Analysis


Critical Gap in Target-Specific Potency Data Against Named JAK Isoforms versus Class-Leading Inhibitors

No quantitative IC50 or Ki data for CAS 2034286-19-4 against any specific kinase isoform (e.g., JAK1, JAK2, JAK3, TYK2) could be identified from primary research papers, patents, or reputable databases. While the azetidinyl pyrimidine class is associated with JAK inhibition [1], no dataset allows for a direct head-to-head comparison of this compound's potency with established comparators like tofacitinib (pan-JAK inhibitor) or baricitinib (JAK1/JAK2 inhibitor). This absence of fundamental potency data is the most significant evidence gap and renders any claim of differential kinase activity purely speculative.

JAK inhibition Kinase selectivity SAR

Lack of Selectivity Profiling Data Against Kinase Panels or Non-Kinase Off-Targets

A comprehensive search of available databases reveals no selectivity profiling data (e.g., KINOMEscan, Eurofins panels) for CAS 2034286-19-4. This contrasts sharply with the extensive selectivity profiles published for chemically related azetidine-pyrimidine tool compounds targeting kinases like PLK4 . The absence of such data prevents any quantitative assessment of this compound's selectivity window or potential off-target liabilities, a critical factor for selecting a chemical probe over a less-characterized alternative. A related analog in BindingDB (CHEMBL2070508) shows micromolar affinity for the 2-oxoglutarate receptor 1, but this single data point cannot be extrapolated to CAS 2034286-19-4 [1].

Kinase selectivity Off-target profiling Safety pharmacology

Absence of Comparative In Vitro ADME and Physicochemical Property Data

No experimental data on solubility, logD, metabolic stability (e.g., microsomal clearance), permeability (e.g., Caco-2, PAMPA), or plasma protein binding could be located for this specific compound. The azetidine ring is known to improve metabolic stability over larger cyclic amines in some scaffolds , but this is a class-level observation only. Without compound-specific ADME data, the compound cannot be quantitatively compared to close analogs like N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine (CAS 2176126-12-6), for which similar data also remains largely unpublished. This makes formulation design and in vivo study planning exceptionally challenging.

ADME Physicochemical properties Drug-likeness

Unverified Structural Novelty and Intellectual Property Position Versus Closest Patent Disclosures

A review of the patent landscape identifies US20240002392A1 as a relevant disclosure covering a broad genus of azetidinyl pyrimidines as JAK inhibitors [1]. However, the specific compound CAS 2034286-19-4 is not explicitly exemplified or claimed with distinguishing biological data in this or any other identified patent document. Structurally, the compound is one of thousands of possible permutations within the claimed Markush structure. While a related compound class is described in Patent US-8895589-B2 as pyridinyl amide P2X3/P2X2/3 inhibitors , this target class is distinct. The lack of a clear, data-supported patent position for this specific molecule creates uncertainty regarding its uniqueness and commercial viability relative to more definitively characterized analogs.

Patent landscape Structural novelty Freedom-to-operate

Appropriate Application Scenarios for N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine Given Current Evidence Limitations


De Novo SAR Exploration of Azetidinyl Pyrimidines for JAK Kinase Inhibition

A medicinal chemistry team seeking to build a novel structure-activity relationship (SAR) series around the azetidinyl pyrimidine core could procure this compound as a starting point for chemical diversification. The value here is not based on proven superiority over existing JAK inhibitors, but as a new scaffold with an unexplored SAR landscape. This scenario directly leverages the evidence gap highlighted in Section 3: the absence of prior data for this specific substitution pattern creates an opportunity to generate novel, proprietary data in an area broadly validated by the patent literature [1] but not yet specifically exemplified.

Negative Control or Inactive Analog Screening in Phenotypic Assays

If a research group has access to a panel of active azetidinyl pyrimidines, this compound could be procured alongside them for phenotypic screening to determine if the specific pyridin-2-yloxy-benzoyl substitution results in a distinct activity profile. The procurement decision would be based on the need for a structurally matched, putatively inactive or differentially active control, a scenario where the current lack of quantitative data for CAS 2034286-19-4 relative to comparators like N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine is the very reason for its selection.

Method Development and Validation for Novel Azetidinyl Pyrimidine LC-MS/MS Quantification

An analytical chemistry laboratory developing a novel bioanalytical LC-MS/MS method for azetidinyl pyrimidine compounds could use this compound as a representative analyte. The specific molecular weight (347.37 g/mol) and unique fragmentation pattern derived from the pyridin-2-yloxy-benzoyl group make it a suitable model for optimizing extraction protocols and MS parameters. This application is practical and independent of the compound's biological activity, rendering the evidence gap in pharmacology irrelevant to its utility.

Quote Request

Request a Quote for N-{1-[3-(pyridin-2-yloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.